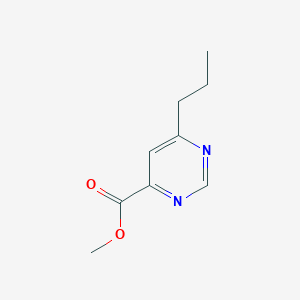

Methyl 6-propylpyrimidine-4-carboxylate

Description

Properties

CAS No. |

2098142-33-5 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

methyl 6-propylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-4-7-5-8(9(12)13-2)11-6-10-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

GYCCZILAJUSTNP-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=NC=N1)C(=O)OC |

Canonical SMILES |

CCCC1=CC(=NC=N1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

This analog (from ) differs in substituent positions and functional groups:

- Substituents : A fluorophenyl group at position 4, a sulfonyl group at position 2, and an isopropyl group at position 4.

- Electronic Effects : The electron-withdrawing fluorine and sulfonyl groups increase electrophilicity at the pyrimidine ring, enhancing reactivity in cross-coupling or substitution reactions compared to the propyl-substituted target compound.

- Steric Effects : The isopropyl group (bulkier than propyl) may hinder crystal packing or intermolecular interactions .

Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester

These terpene-derived methyl esters () lack the pyrimidine backbone but share ester functionality. The absence of nitrogen atoms also limits hydrogen-bonding diversity .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in pyrimidine derivatives are influenced by nitrogen atoms in the ring and ester oxygen atoms. Methyl 6-propylpyrimidine-4-carboxylate can form C=O···H-N and C-H···O interactions, whereas analogs with sulfonyl groups (e.g., ) exhibit stronger S=O···H-N bonds. The propyl chain may promote van der Waals interactions in crystal lattices, contrasting with fluorophenyl groups, which favor halogen-based interactions .

Physical and Spectral Properties (Inferred from Structural Analogs)

Methodological Considerations

Crystallographic software like SHELX and ORTEP-3 () are essential for resolving subtle structural differences, such as bond angles (e.g., C13–C14–F1 = 118° in ) and torsion effects caused by substituents. Hydrogen-bonding graph-set analysis () further clarifies packing efficiencies and stability trends.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 6-propylpyrimidine-4-carboxylate typically follows a multi-step synthetic route starting from pyrimidine derivatives bearing reactive groups at the 4- and 6-positions. The key steps include:

- Introduction of the propyl group at the 6-position via alkylation or substitution.

- Formation of the methyl ester at the 4-position through esterification of the corresponding carboxylic acid or direct ester synthesis.

- Optional halogenation at the 6-position (e.g., chloro substituent) as an intermediate step, which can be subsequently converted to the propyl group.

Preparation via Esterification of 6-propylpyrimidine-4-carboxylic Acid

A common and efficient method involves esterifying 6-propylpyrimidine-4-carboxylic acid with methanol under acidic or basic catalysis:

- Reaction Conditions: Refluxing methanol with the acid in the presence of an acid catalyst such as sulfuric acid or under basic conditions with sodium hydroxide followed by acidification.

- Outcome: Formation of this compound with good yields.

- Notes: Ester hydrolysis is reversible; thus, reaction conditions are optimized to drive the equilibrium toward ester formation.

| Parameter | Typical Conditions | Resulting Product | Approximate Yield |

|---|---|---|---|

| Acidic Esterification | Methanol, H2SO4, reflux | This compound | 80-90% |

| Basic Esterification | Methanol, NaOH, reflux, then acidify | This compound | 85-90% |

Halogenation and Subsequent Substitution Route

An alternative preparative approach involves halogenation at the 6-position followed by nucleophilic substitution to introduce the propyl group:

Step 1: Halogenation

- Starting from methyl 6-hydroxypyrimidine-4-carboxylate, chlorination is performed using phosphorus oxychloride (POCl3) in acetonitrile at elevated temperatures (~80°C).

- This yields methyl 6-chloropyrimidine-4-carboxylate, an important intermediate.

- Yield: Approximately 59% isolated yield after purification.

Step 2: Nucleophilic Substitution

- The chlorine at position 6 is substituted with a propyl nucleophile (e.g., propylamine or organometallic reagents) to afford this compound.

- Reaction conditions vary depending on the nucleophile but generally involve heating in polar aprotic solvents.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | POCl3, CH3CN, 80°C, overnight | Methyl 6-chloropyrimidine-4-carboxylate | 59 |

| Propyl substitution | Propyl nucleophile, solvent, heat | This compound | Variable (typically 60-85) |

Industrial and Practical Considerations

- Industrial synthesis prioritizes continuous flow reactors for better temperature control and scalability.

- Reaction parameters such as molar ratios, solvent choice, and reaction time are optimized to maximize yield and purity.

- Use of environmentally benign solvents and catalysts is increasingly favored to reduce waste and hazards.

- The methyl ester group enhances lipophilicity and membrane permeability, important for biological applications, thus purity and isomeric integrity are critical.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 6-propylpyrimidine-4-carboxylic acid | Methanol, H2SO4 or NaOH, reflux | This compound | 80-90 | Straightforward, widely used |

| Halogenation + Nucleophilic Substitution | Methyl 6-hydroxypyrimidine-4-carboxylate | POCl3, CH3CN, 80°C (chlorination); then propyl nucleophile, heat | This compound | 60-85 | Two-step, allows substitution flexibility |

| Hydrolysis and Re-esterification | Methyl 6-chloropyrimidine-4-carboxylate | Acidic or basic hydrolysis; then esterification | This compound | 85-90 | Useful for intermediate modifications |

Research Findings and Optimization Insights

- The chlorination step using POCl3 is critical and requires careful control of temperature and stoichiometry to prevent side reactions and degradation.

- Ester hydrolysis under basic conditions tends to give higher yields and cleaner products compared to acidic hydrolysis, but requires subsequent acidification.

- Substitution reactions at the 6-position benefit from polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity and reaction rates.

- Purification typically involves silica gel chromatography or recrystallization from suitable solvents to achieve high purity.

Q & A

Q. What are the standard synthetic routes for Methyl 6-propylpyrimidine-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of substituted pyrimidine precursors with propylating agents under basic or acidic catalysis. For example, nucleophilic substitution at the C6 position of a methyl pyrimidine carboxylate scaffold can introduce the propyl group. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ or Pd-mediated coupling). Evidence from analogous pyrimidine derivatives (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) suggests that steric hindrance from the propyl group may require prolonged reaction times (~12–24 hours) to achieve >70% yield .

Table 1: Comparison of Synthetic Conditions for Pyrimidine Carboxylates

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl 4-chloropyrimidine-6-carboxylate | K₂CO₃ | DMF | 80 | 65 | 92 |

| Methyl 4-aminopyrimidine-6-carboxylate | Pd(PPh₃)₄ | THF | 100 | 72 | 88 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the propyl chain (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) and the ester carbonyl (δ ~165–170 ppm). FT-IR validates the ester C=O stretch (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ calculated for C₉H₁₂N₂O₂: 181.0978). For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsional strain in the propyl group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

Methodological Answer: Contradictions often arise from conformational flexibility in the propyl chain. SC-XRD with SHELXL refinement (e.g., using anisotropic displacement parameters) provides precise bond angles and torsional data. For example, in analogous structures, the C38–C39–C41–O9 torsion angle was measured at −128.5° (indicating steric strain), while C36–C39–C41–O10 showed −123.8° . Use ORTEP-3 for visualizing anisotropic displacement ellipsoids and validating data against computational models (e.g., DFT-optimized geometries) .

Q. What strategies mitigate degradation of this compound under experimental storage conditions?

Methodological Answer: Degradation is often due to ester hydrolysis or oxidation. Stabilization methods include:

- Storage in anhydrous solvents (e.g., acetonitrile) at −20°C under nitrogen.

- Addition of radical scavengers (e.g., BHT) for oxidation-prone samples.

- pH control (neutral to slightly acidic) to prevent base-catalyzed ester cleavage. Safety data sheets for related pyrimidine carboxylates recommend handling in gloveboxes for oxygen-sensitive compounds .

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from SC-XRD or DFT optimization) against enzyme active sites (e.g., kinases or dehydrogenases). Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues. For pyrimidine derivatives, substituent effects (e.g., propyl chain hydrophobicity) correlate with inhibitory potency in enzymes like EGFR or DHFR .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Methodological Answer: Splitting anomalies may arise from dynamic rotational isomerism in the propyl group or residual solvent protons. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming rotational barriers. For example, cooling to −40°C in CDCl₃ can resolve overlapping signals. Cross-validate with 2D techniques (COSY, HSQC) to assign ambiguous peaks .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact.

- Store in chemically resistant containers (e.g., amber glass vials) away from light and moisture.

- Dispose of waste via approved hazardous waste streams, as pyrimidine derivatives may exhibit toxicity to aquatic organisms .

Research Applications

Q. How is this compound utilized in drug discovery pipelines?

Methodological Answer: The compound serves as a scaffold for kinase inhibitors or antibacterial agents . For example, its ester group can be hydrolyzed to a carboxylic acid for metal coordination in metalloenzyme inhibitors. Structure-activity relationship (SAR) studies often modify the propyl chain length to optimize lipophilicity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.